molecular formula C20H34N4O2 B4255192 3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B4255192
M. Wt: 362.5 g/mol
InChI Key: NBJRMGIKJRQZSZ-UHFFFAOYSA-N
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Description

3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of pyrazole, piperidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-propylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the Piperidine Moiety: The pyrazole derivative is then reacted with a piperidine derivative to form the intermediate compound.

    Introduction of the Morpholine Group: Finally, the intermediate is reacted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound.

    Biological Studies: The compound is used in studies to investigate its effects on various biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)-: This compound shares the pyrazole and piperidine moieties but lacks the morpholine group.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative known for its neurotoxic effects.

Uniqueness

3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is unique due to its combination of pyrazole, piperidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-3-8-24-16-19(17(2)21-24)15-22-9-4-5-18(14-22)6-7-20(25)23-10-12-26-13-11-23/h16,18H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJRMGIKJRQZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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3-[1-[(3-Methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one

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